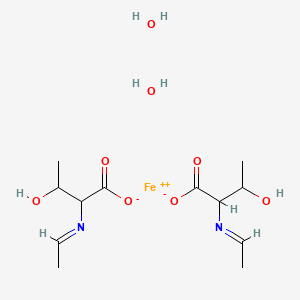
Ferrotrenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- (chemische Formel:
- Es enthält zwei Moleküle Threonin (eine Aminosäure), ein Eisenatom und zwei Wassermoleküle.
Ferrotrenine: (C6H10NO3)2⋅Fe⋅2H2O
) ist eine Verbindung, die als hämatopoetisches Mittel und als Eisenpräparat eingesetzt wird {_svg_1}.Vorbereitungsmethoden
Synthesewege: Ferrotrenin kann durch Komplexierung von Eisen mit Threonin synthetisiert werden. Der genaue Syntheseweg kann variieren, beinhaltet aber typischerweise die Reaktion von Threonin mit Eisensalzen.
Reaktionsbedingungen: Die Reaktionsbedingungen hängen von der verwendeten Methode ab, aber im Allgemeinen werden wässrige Lösungen von Threonin und Eisensalzen unter kontrollierten pH- und Temperaturbedingungen kombiniert.
Industrielle Produktion: Industrielle Produktionsmethoden können die großtechnische Synthese unter optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionen: Ferrotrenin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Komplexierung.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Das Hauptprodukt ist der Komplex selbst, der als Eisenquelle für biologische Prozesse dient.
Analyse Chemischer Reaktionen
Reactions: Ferrotrenine undergoes various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Major Products: The major product is the complex itself, which serves as an iron source for biological processes.
Wissenschaftliche Forschungsanwendungen
Chemie: Ferrotrenin wird wegen seiner Koordinationschemie und Ligandeigenschaften untersucht.
Biologie: Forscher untersuchen seine Rolle beim Eisenstoffwechsel und -transport in Zellen.
Medizin: Ferrotrenin wird als potenzielles Eisenpräparat zur Behandlung von Anämie untersucht.
Industrie: Seine Verwendung in industriellen Anwendungen (z. B. Eisenanreicherung) ist ein interessantes Gebiet.
Wirkmechanismus
- Der Wirkmechanismus von Ferrotrenin besteht darin, bioverfügbares Eisen für die Hämoglobin-Synthese und andere eisenabhängige Prozesse bereitzustellen.
- Es interagiert wahrscheinlich mit Eisen-Transportproteinen und gelangt in den Blutkreislauf, wodurch die Eisenspeicher wieder aufgefüllt werden.
Wirkmechanismus
- Ferrotrenine’s mechanism involves providing bioavailable iron for hemoglobin synthesis and other iron-dependent processes.
- It likely interacts with iron transport proteins and enters the bloodstream, replenishing iron stores.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Eisenkomplexe, wie Eisensulfat, Eisencitrat und Eisenchelatoren, dienen ähnlichen Zwecken.
Einzigartigkeit: Die Einzigartigkeit von Ferrotrenin liegt in seinem Threonin-basierten Liganden und seinem Potenzial als Eisenpräparat.
Eigenschaften
CAS-Nummer |
15339-50-1 |
|---|---|
Molekularformel |
C12H24FeN2O8 |
Molekulargewicht |
380.17 g/mol |
IUPAC-Name |
(2S,3R)-2-(ethylideneamino)-3-hydroxybutanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2/q;;+2;;/p-2/t2*4-,5+;;;/m11.../s1 |
InChI-Schlüssel |
IWQQNDAAVPMDJR-HALBYODASA-L |
SMILES |
CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |
Isomerische SMILES |
CC=N[C@@H]([C@@H](C)O)C(=O)[O-].CC=N[C@@H]([C@@H](C)O)C(=O)[O-].O.O.[Fe+2] |
Kanonische SMILES |
CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)
![2-[(5-fluoro-1-benzothiophen-3-yl)methyl-propylamino]ethanol](/img/new.no-structure.jpg)


